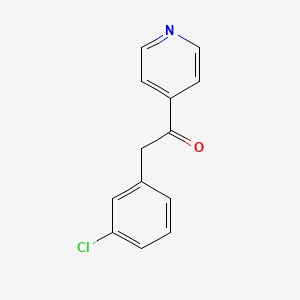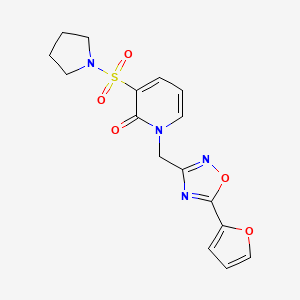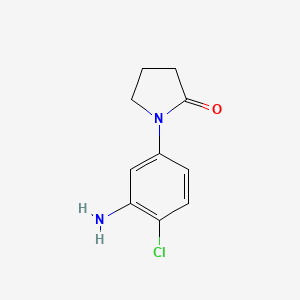
2-(3-Chlorophenyl)-1-pyridin-4-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “2-(3-Chlorophenyl)-1-pyridin-4-ylethanone” is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a phenyl ring (a six-membered ring of carbon atoms) with a chlorine atom attached . It’s important to note that this is a general description based on the name of the compound and may not be entirely accurate .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through condensation reactions . For instance, 1-(3-chlorophenyl)piperazine (mCPP) can be synthesized through the reaction of diethanolamine with m-chloroaniline .Zukünftige Richtungen
While specific future directions for research on “2-(3-Chlorophenyl)-1-pyridin-4-ylethanone” are not available, similar compounds are often the subject of ongoing research. For example, new synthesis methods that are more cost-effective and efficient could be developed. Additionally, the potential therapeutic applications of similar compounds in the treatment of various diseases, including cancer, diabetes, and obesity, could be investigated .
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-1-pyridin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-12-3-1-2-10(8-12)9-13(16)11-4-6-15-7-5-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXYVLGNPUTHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide](/img/structure/B2860170.png)
![2-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2860171.png)
![2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2860172.png)



![2,2,2-trifluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2860177.png)
![N-{1-[(4-bromophenyl)methyl]-1H-pyrazol-5-yl}-5,6-dichloropyridine-3-carboxamide](/img/structure/B2860178.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-methylphenyl)sulfanylacetamide](/img/structure/B2860179.png)
![Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride](/img/structure/B2860181.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione](/img/structure/B2860185.png)
![ethyl 2-(2-((5-((3,4-dimethoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2860187.png)
![(E)-ethyl 3-ethyl-2-((3-(ethylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2860188.png)
